molecular formula C11H19F3N2O2 B15253582 tert-butyl N-{[5-(trifluoromethyl)pyrrolidin-2-yl]methyl}carbamate

tert-butyl N-{[5-(trifluoromethyl)pyrrolidin-2-yl]methyl}carbamate

Cat. No.: B15253582
M. Wt: 268.28 g/mol
InChI Key: FJEKTFWFHNQDRX-UHFFFAOYSA-N
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Description

tert-Butyl N-{[5-(trifluoromethyl)pyrrolidin-2-yl]methyl}carbamate: is a chemical compound that has garnered interest in various fields of scientific research. It is characterized by the presence of a tert-butyl carbamate group attached to a pyrrolidine ring, which is further substituted with a trifluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[5-(trifluoromethyl)pyrrolidin-2-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. One common method includes the use of Boc anhydride and ethanol, followed by the addition of an aqueous ammonia solution. The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-{[5-(trifluoromethyl)pyrrolidin-2-yl]methyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Chemistry: In organic chemistry, tert-butyl N-{[5-(trifluoromethyl)pyrrolidin-2-yl]methyl}carbamate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs, such as their metabolic stability and bioavailability .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of active ingredients .

Mechanism of Action

The mechanism of action of tert-butyl N-{[5-(trifluoromethyl)pyrrolidin-2-yl]methyl}carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl 1H-pyrrolo[2,3-b]pyridin-6-ylcarbamate
  • tert-Butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate
  • tert-Butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Comparison: Compared to these similar compounds, tert-butyl N-{[5-(trifluoromethyl)pyrrolidin-2-yl]methyl}carbamate is unique due to the presence of both the trifluoromethyl group and the pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H19F3N2O2

Molecular Weight

268.28 g/mol

IUPAC Name

tert-butyl N-[[5-(trifluoromethyl)pyrrolidin-2-yl]methyl]carbamate

InChI

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)15-6-7-4-5-8(16-7)11(12,13)14/h7-8,16H,4-6H2,1-3H3,(H,15,17)

InChI Key

FJEKTFWFHNQDRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(N1)C(F)(F)F

Origin of Product

United States

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